molecular formula C19H25BrN2O2 B12460286 N-(3-bromobenzyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide

N-(3-bromobenzyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide

Katalognummer: B12460286
Molekulargewicht: 393.3 g/mol
InChI-Schlüssel: MYRTUFGDHJLADZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromobenzyl group and a cyclohexenyl group, making it an interesting subject for research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of 3-bromobenzylamine: This can be achieved by brominating benzylamine using bromine in the presence of a suitable solvent.

    Formation of cyclohexenyl ethylamine: This involves the reaction of cyclohexene with ethylamine under specific conditions.

    Coupling Reaction: The final step involves coupling 3-bromobenzylamine with cyclohexenyl ethylamine in the presence of butanediamide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide involves its interaction with specific molecular targets and pathways. The bromobenzyl group may interact with enzymes or receptors, leading to modulation of biological activities. The cyclohexenyl group can influence the compound’s binding affinity and selectivity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-chlorobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide
  • N-(3-fluorobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide
  • N-(3-methylbenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide

Uniqueness

N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.

Eigenschaften

Molekularformel

C19H25BrN2O2

Molekulargewicht

393.3 g/mol

IUPAC-Name

N'-[(3-bromophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]butanediamide

InChI

InChI=1S/C19H25BrN2O2/c20-17-8-4-7-16(13-17)14-22-19(24)10-9-18(23)21-12-11-15-5-2-1-3-6-15/h4-5,7-8,13H,1-3,6,9-12,14H2,(H,21,23)(H,22,24)

InChI-Schlüssel

MYRTUFGDHJLADZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)CCNC(=O)CCC(=O)NCC2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.